molecular formula C49H75N9O11 B612792 CEF1, Influenza Matrix Protein M1 (58-66) CAS No. 141368-69-6

CEF1, Influenza Matrix Protein M1 (58-66)

カタログ番号: B612792
CAS番号: 141368-69-6
分子量: 966.19
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CEF1, Influenza Matrix Protein M1 (58-66) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The Fmoc protecting group is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like CEF1, Influenza Matrix Protein M1 (58-66) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high purity and yield .

化学反応の分析

Types of Reactions

CEF1, Influenza Matrix Protein M1 (58-66) primarily undergoes:

    Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues like methionine or cysteine.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic/basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Major Products

科学的研究の応用

Immunological Significance

Immunodominance and HLA Restriction

  • The CEF1 peptide is classified as an immunodominant epitope when restricted by the HLA-A*02 molecule, which is expressed by approximately 50% of the human population. This makes it a critical target for studying CTL responses against influenza infections .

CTL Activation and Response

  • Studies have demonstrated that stimulation with the CEF1 peptide elicits strong CTL responses in peripheral blood mononuclear cells (PBMCs). These responses can be quantified using assays such as ELISPOT, which measures interferon-gamma (IFN-γ) release from activated effector cells .

Vaccine Development

T-cell Vaccine Strategies

  • The CEF1 peptide is being investigated for its potential in T-cell vaccine strategies aimed at inducing specific CTL responses. For instance, the MVA-NP+M1 vaccine incorporates the GILGFVFTL epitope and is currently undergoing clinical trials to assess its efficacy in generating protective immunity against influenza .

Cross-Reactivity Research

  • Research indicates that the CEF1 peptide may exhibit cross-reactivity with epitopes from other viruses, such as HIV-1 p17 Gag. This suggests that prior exposure to influenza may influence immune responses to HIV, providing insights into potential combined vaccine strategies .

Structural and Functional Insights

Role in Viral Assembly

  • The M1 protein, including the CEF1 peptide region, plays a crucial role in the assembly and stability of the influenza virus. It forms a matrix layer beneath the viral envelope and interacts with viral ribonucleoproteins (vRNP), facilitating RNA synthesis within infected cells. Understanding this structural role can inform antiviral strategies targeting viral assembly processes .

Evasion Mechanisms

  • Variations in amino acid residues surrounding the CEF1 epitope can affect CTL recognition, highlighting a potential immune evasion strategy employed by different strains of influenza A virus. This knowledge is vital for designing effective vaccines that can overcome these evasion tactics .

Case Studies and Research Findings

Study Findings
Petrova et al. (2012)Demonstrated cross-reactive responses between modified M1 peptides and CTLs using noncanonical BV genes .
Niskanen et al. (2018)Found that extra-epitopic residues influence recognition of M158–66 by CTLs, impacting vaccine design strategies .
Kotturi et al. (2016)Investigated how variations in the M1 protein affect CTL activation across different influenza strains .

作用機序

CEF1, Influenza Matrix Protein M1 (58-66) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of HLA-A*02 molecules. This presentation is recognized by CD8+ T cells, leading to their activation and subsequent immune response. The molecular targets include the T cell receptor (TCR) on CD8+ T cells, and the pathways involved are those related to T cell activation and cytotoxicity .

類似化合物との比較

Similar Compounds

    CEF2, Influenza Matrix Protein M1 (58-66): Another epitope from the same protein but with slight sequence variations.

    CEF3, Influenza Matrix Protein M1 (58-66): Similar in structure but differs in specific amino acid residues.

Uniqueness

CEF1, Influenza Matrix Protein M1 (58-66) is unique due to its high immunodominance and specificity for HLA-A*02, making it a valuable tool in immunological research and vaccine development .

生物活性

CEF1, also known as the Influenza Matrix Protein M1 (58-66), is a peptide derived from the matrix protein of the influenza A virus. This epitope, represented by the sequence GILGFVFTL, is crucial for understanding the immune response to influenza and has been studied for its potential applications in vaccine development and therapeutic strategies. This article reviews the biological activity of CEF1, focusing on its immunogenic properties, interactions with immune cells, and implications for cross-reactivity with other viral infections.

Structure and Conservation

The M1 protein is a major structural component of the influenza virus, located beneath the viral lipid envelope. The CEF1 peptide is highly conserved, showing a 93% conservation rate across 69 tested strains of Influenza A virus . This conservation enhances its potential as a target for T-cell responses in various populations.

T-Cell Activation

CEF1 has been shown to stimulate cytotoxic T lymphocyte (CTL) responses in peripheral blood mononuclear cells (PBMCs). The peptide specifically binds to major histocompatibility complex (MHC) molecules, particularly HLA-A*02:01, facilitating recognition by CD8+ T cells. Studies indicate that CEF1 induces a robust CTL response that is immunodominant among conserved epitopes of the influenza virus .

ELISPOT Assay Findings

In assays measuring interferon-gamma (IFN-γ) release, CEF1 demonstrated significant specificity in activating CTLs. The use of ELISPOT assays revealed that PBMCs stimulated with CEF1 exhibited a marked increase in IFN-γ-producing effector cells .

Cross-Reactivity with HIV

Interestingly, CEF1 shares sequence similarities with the HIV-1 p17 Gag protein (77-85), suggesting potential cross-reactivity. Research indicates that immunity generated by influenza infection can influence immune responses to HIV-1 epitopes . This phenomenon has implications for vaccine strategies that aim to elicit broad immune responses against multiple pathogens.

Study on H1N1pdm09

A study investigating the recognition of H1N1pdm09 by M1 58-66-specific CTLs found that this strain lacked extra-epitopic amino acids previously associated with reduced CTL recognition. Consequently, CTLs specific to M1 58-66 displayed enhanced activation and lytic activity against H1N1pdm09 compared to seasonal strains . This finding underscores the importance of monitoring amino acid substitutions in viral proteins that may affect immune recognition.

Deep Mutational Scanning

Research employing deep mutational scanning has provided insights into the functional importance of various residues within the M1 protein. This comprehensive analysis identified critical sites necessary for M1 functionality and viral replication, revealing a high tolerance for mutations in certain regions while maintaining essential structural integrity .

Table: Summary of Biological Activity Findings

Study Findings Implications
ImmunogenicityCEF1 induces robust CTL responses in PBMCs; strong IFN-γ release observedPotential for use in T-cell vaccine strategies against influenza
Cross-ReactivitySimilarities with HIV-1 p17 Gag suggest cross-reactive immune responsesMay inform vaccine design targeting both influenza and HIV
H1N1pdm09 RecognitionEnhanced CTL activation due to absence of extra-epitopic residuesHighlights the need for ongoing surveillance of viral mutations affecting immune recognition
Deep Mutational ScanningIdentified critical residues for M1 function; high mutational tolerance in certain areasProvides a framework for understanding M1's role in viral fitness and potential therapeutic targets

特性

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRFCQNHCTWII-CXECYRLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEF1, Influenza Matrix Protein M1 (58-66)
Reactant of Route 2
CEF1, Influenza Matrix Protein M1 (58-66)
Reactant of Route 3
CEF1, Influenza Matrix Protein M1 (58-66)
Reactant of Route 4
CEF1, Influenza Matrix Protein M1 (58-66)
Reactant of Route 5
CEF1, Influenza Matrix Protein M1 (58-66)
Reactant of Route 6
Reactant of Route 6
CEF1, Influenza Matrix Protein M1 (58-66)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。